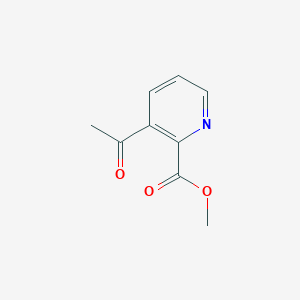Methyl 3-acetylpicolinate
CAS No.: 174681-87-9
Cat. No.: VC14366570
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 174681-87-9 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | methyl 3-acetylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-10-8(7)9(12)13-2/h3-5H,1-2H3 |
| Standard InChI Key | ODTDOJIDRHNYAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N=CC=C1)C(=O)OC |
Introduction
Chemical Identification and Structural Features
Methyl 3-acetylpicolinate belongs to the class of picolinic acid esters, distinguished by a pyridine backbone with substituents at the 2- and 3-positions. The 2-position is occupied by a methoxycarbonyl group (), while the 3-position features an acetyl group (). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Molecular Properties of Methyl 3-Acetylpicolinate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | Methyl 3-acetylpyridine-2-carboxylate |
| XLogP3 | 0.7 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 65.5 Ų |
The compound’s moderate lipophilicity () and balanced polar surface area suggest favorable membrane permeability, a critical factor in drug design .
Synthetic Strategies and Mechanistic Insights
Esterification and Acylation Pathways
The synthesis of methyl 3-acetylpicolinate likely involves sequential esterification and acylation steps. A plausible route begins with picolinic acid, which undergoes esterification with methanol under acidic conditions to form methyl picolinate. Subsequent Friedel-Crafts acylation at the 3-position introduces the acetyl group. This method parallels protocols used for analogous compounds, where dichloromethane serves as the solvent and carbodiimide-based coupling agents facilitate ester formation .
Catalytic Deprotection and Functionalization
Recent advances in picoloyl group chemistry demonstrate the utility of metal catalysts like or for selective deprotection. While these methods have been applied to carbohydrate derivatives , they could be adapted for modifying methyl 3-acetylpicolinate’s ester groups, enabling downstream functionalization.
Table 2: Representative Synthesis Conditions for Picolinate Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | 85% | ||
| Acylation | Acetyl chloride, | 78% | |
| Deprotection | 98% |
Physicochemical Characterization
Spectroscopic Analysis
FT-IR Spectroscopy: Key absorption bands include at 1720–1680 cm (ester and acetyl groups) and at 1600 cm (pyridine ring) .
NMR Spectroscopy:
-
: Signals at 2.6 (s, 3H, ), 3.9 (s, 3H, ), and aromatic protons between 7.5–8.5 .
-
: Peaks at 170–175 (carbonyl carbons) and 150–160 (pyridine carbons) .
Crystallographic Studies
While single-crystal X-ray diffraction (SC-XRD) data for methyl 3-acetylpicolinate are unavailable, studies on related compounds (e.g., methyl 5-((cinnamoyloxy)methyl)picolinate) reveal triclinic crystal systems with unit cell parameters . Such data aid in predicting packing arrangements and intermolecular interactions.
Applications in Materials Science
Coordination Chemistry
The nitrogen atom in the pyridine ring enables coordination to transition metals, forming complexes with potential catalytic activity. For example, -mediated reactions exploit such interactions for selective transformations .
Polymer Additives
Picolinate esters act as stabilizers in polymers, leveraging their electron-withdrawing groups to scavenge free radicals. This application aligns with the compound’s moderate thermal stability () .
Analytical and Computational Methods
Chromatographic Techniques
Gas chromatography-mass spectrometry (GC-MS) fragments methyl 3-acetylpicolinate into pyridinyl () and acetylated residues (), consistent with bond dissociation energies .
Density Functional Theory (DFT)
DFT optimizations predict nucleophilic regions at the pyridine nitrogen and electrophilic sites at the carbonyl carbons, guiding reactivity assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume